rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride
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Overview
Description
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride: is a synthetic organic compound that features a morpholine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as 1,1,1-trifluoro-2-chloroethane, under basic conditions.
Substitution Reaction: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, where a trifluoromethylating agent reacts with the morpholine ring.
Acetic Acid Derivatization: The morpholine derivative is then reacted with bromoacetic acid to form the acetic acid derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethylating agents like trifluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Research: It serves as a model compound for studying the effects of trifluoromethyl substitution on chemical reactivity and stability.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The morpholine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-[(3R,6R)-6-Methylmorpholin-3-yl]acetic acid hydrochloride: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-[(3R,6R)-6-Ethylmorpholin-3-yl]acetic acid hydrochloride: Similar structure but with an ethyl group instead of a trifluoromethyl group.
2-[(3R,6R)-6-Phenylmorpholin-3-yl]acetic acid hydrochloride: Similar structure but with a phenyl group instead of a trifluoromethyl group.
Uniqueness
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and selectivity in various applications.
Properties
CAS No. |
2648861-53-2 |
---|---|
Molecular Formula |
C7H11ClF3NO3 |
Molecular Weight |
249.6 |
Purity |
95 |
Origin of Product |
United States |
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